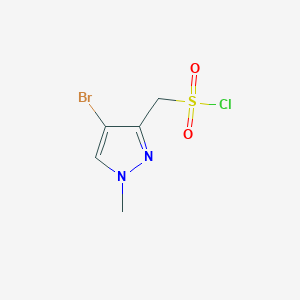

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

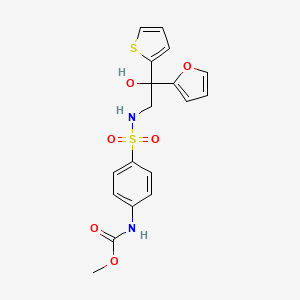

Bioanalytical Standards Development

In the context of developing bioanalytical standards for clinical trials, an unusual base-catalyzed exchange synthesis involving a compound similar to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride was explored. The study focused on labeling a sulfone-containing substituent for use as a bioanalytical standard, highlighting the sensitivity and selectivity of base-promoted exchange reactions in this process (Rozze & Fray, 2009).

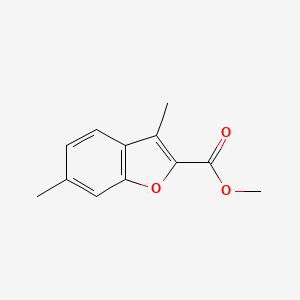

Heterocyclic Compound Synthesis

Research on the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives through coupling reactions involving methanesulfonyl chloride demonstrates the utility of this reagent in creating new heterocyclic compounds. This work emphasizes the reactivity of the methanesulfonyl group on C3 of pyrazolo[5,1-c][1,2,4]triazines toward nucleophiles, further illustrating the compound's versatility in synthetic chemistry (Ledenyova et al., 2016).

Metal-Organic Frameworks (MOFs) Building Blocks

Another study explored the carboxylation of bis(pyrazol-1-yl)alkanes by oxalyl chloride, revealing the potential of using (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride-related structures as building blocks for metal-organic frameworks (MOFs). This research highlights the compound's applicability in constructing advanced materials with potential applications in gas storage, separation, and catalysis (Burlutskiy & Potapov, 2021).

Catalysis and Reaction Efficiency

The design and characterization of new ionic liquids, such as 1-sulfopyridinium chloride, for catalyzing tandem Knoevenagel–Michael reactions, demonstrate the potential of using (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride derivatives in enhancing reaction efficiency and selectivity. Such studies underscore the importance of these compounds in developing greener and more efficient synthetic methodologies (Moosavi‐Zare et al., 2013).

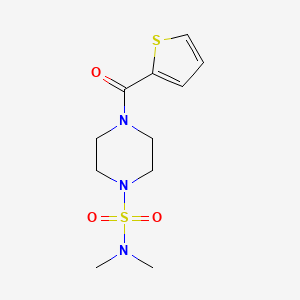

Antimicrobial Agent Synthesis

Research on synthesizing novel heterocyclic compounds incorporating sulfamoyl moieties, suitable for use as antimicrobial agents, reveals the broader pharmaceutical relevance of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride and its derivatives. Such compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Propriétés

IUPAC Name |

(4-bromo-1-methylpyrazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBASGDSRXUCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2672922.png)

![4-Amino-2-[(propan-2-yloxy)methyl]phenol](/img/structure/B2672926.png)

![N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2672928.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2672938.png)

![3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672939.png)